3,5-二硝基-L-酪氨酸

描述

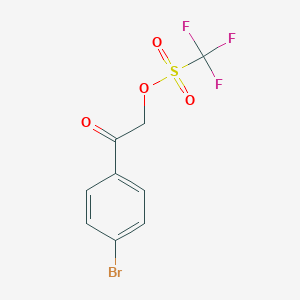

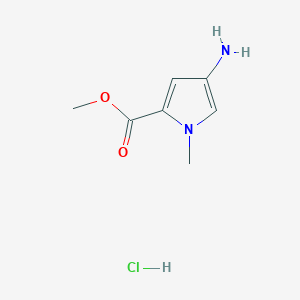

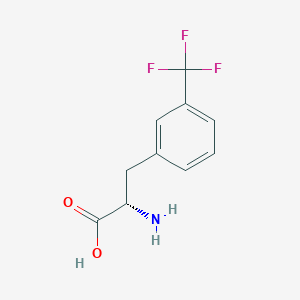

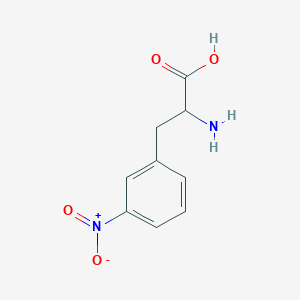

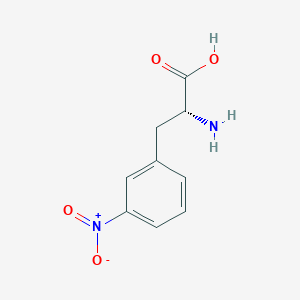

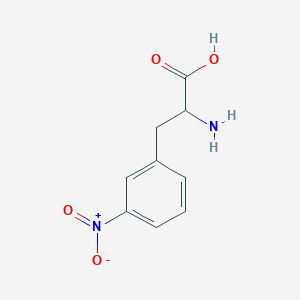

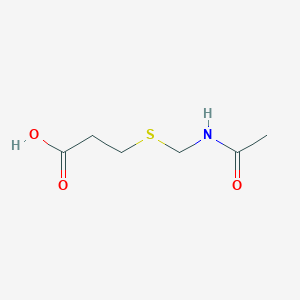

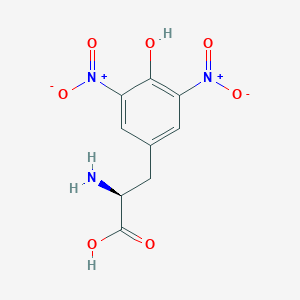

3,5-Dinitro-L-tyrosine is a non-proteinogenic L-alpha-amino acid that is L-tyrosine substituted by nitro groups at positions 3 and 5 . It is a C-nitro compound and a L-tyrosine derivative .

Molecular Structure Analysis

The molecular formula of 3,5-Dinitro-L-tyrosine is C9H9N3O7 . The average mass is 271.184 Da and the monoisotopic mass is 271.044037 Da .科学研究应用

氨基转移酶活性:3,5-二硝基-L-酪氨酸已被研究其在氨基转移酶活性中的作用,特别是与甲状腺激素相关。它作为氨基转移酶反应中涉及甲状腺激素的底物,表明其在与甲状腺功能和代谢过程相关的研究中的潜力 (Soffer, Hechtman, & Savage, 1973)。

受体结合:3,5-二硝基-邻酪氨酸的R-和S-异构体已被合成并发现与α-氨基-3-羟基-5-甲基-4-异恶唑丙酸(AMPA)受体有差异地结合。这一发现对于受体拮抗剂的开发至关重要,可能在神经化学和药理学研究中有用 (Sun et al., 1998)。

氨基酸衍生物制备:3,5-二硝基-1-(4-硝基苯基)-4-吡啶酮,是3,5-二硝基-L-酪氨酸的衍生物,已被用作氨基酸中主要胺基的有效保护试剂。这种应用在各种氨基酸的制备和纯化中具有相关性,用于研究和工业目的 (Matsumura et al., 1984)。

碘酪氨酸去碘化抑制:在与甲状腺功能相关的研究中,已显示3,5-二硝基-L-酪氨酸能够抑制碘酪氨酸的去碘化,这是甲状腺激素代谢中至关重要的过程。这种抑制对于理解甲状腺激素调节和相关代谢紊乱至关重要 (Green, 1968)。

化学对酪氨酸磷酸化的影响:研究探讨了3,5-二硝基酪氨酸如何影响蛋白质中酪氨酸残基的化学反应,特别是磷酸化方面。这对于研究细胞中蛋白质功能和信号通路至关重要 (Martin, Wu, Jakes, & Graves, 1990)。

蛋白质修饰研究:3,5-二硝基酪氨酸已被用于研究蛋白质修饰,例如在核磁共振的背景下确定蛋白质内分子间距离。这种应用对于理解蛋白质结构和功能至关重要 (Marinetti, Snyder, & Sykes, 1976)。

在过氧亚硝酸盐介导的硝化中的作用:该化合物已在肽的过氧亚硝酸盐介导的硝化背景下进行了研究。这项研究对于理解氧化应激及其对生物分子的影响具有相关性 (Yi, Smythe, Blount, & Duncan, 1997)。

氧化机制:研究还探讨了3,5-二硝基酪氨酸在过氧亚硝酸盐催化的氧化机制中的作用,有助于我们理解氧化应激及相关病理 (Lymar, Jiang, & Hurst, 1996)。

安全和危害

作用机制

Target of Action

3,5-Dinitro-L-tyrosine is a derivative of the amino acid tyrosine . It is used as an artificial substrate for the enzyme tyrosine aminotransferase . Compared to tyrosine, 3,5-dinitro-l-tyrosine has zero activity as a substrate for this enzyme .

Biochemical Pathways

Given its structural similarity to tyrosine, it may potentially interfere with pathways involving tyrosine or its derivatives .

属性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZOSDSFLRXREA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879760 | |

| Record name | 3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dinitro-L-tyrosine | |

CAS RN |

17360-11-1 | |

| Record name | 3,5-Dinitro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17360-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017360111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,5-Dinitro-L-tyrosine affect thyroid hormone activity?

A: Research suggests that 3,5-Dinitro-L-tyrosine acts as an inhibitor of deiodination, a process crucial for thyroid hormone activation and regulation. In studies using sheep thyroid tissues, 3,5-Dinitro-L-tyrosine effectively inhibited the deiodination of 3,5-diiodo-L-tyrosine (DIT) []. This inhibitory effect was further confirmed in rats, where administration of 3,5-Dinitro-L-tyrosine alongside radiolabeled DIT led to reduced deiodination and the emergence of an unidentified DIT metabolite in both blood and urine [].

Q2: Does the structure of 3,5-Dinitro-L-tyrosine influence its inhibitory activity on thyroid hormone processes?

A: Yes, the specific chemical structure of 3,5-Dinitro-L-tyrosine appears crucial for its inhibitory effects on thyroid deiodination. Studies comparing the inhibitory potential of various tyrosine derivatives revealed that the presence of nitro groups on the tyrosine structure plays a significant role []. For instance, 3-Nitro-L-tyrosine (MNT) demonstrated even greater inhibitory potency than 3,5-Dinitro-L-tyrosine, suggesting that the number and position of nitro groups may influence the compound's interaction with the deiodination machinery [].

Q3: Beyond its inhibitory action, has 3,5-Dinitro-L-tyrosine been explored in the development of thyroid hormone analogs?

A: Interestingly, while 3,5-Dinitro-L-tyrosine itself acts as an inhibitor, its structural features have been exploited in the synthesis of thyroid hormone analogs []. Researchers utilized a 3,5-Dinitro-L-tyrosine derivative as a key building block in synthesizing a series of 3′-heteroarylmethyl analogues of 3,3′,5-tri-iodo-L-thyronine (T3) []. These synthetic analogs were designed to achieve selective thyromimetic activity, potentially offering therapeutic benefits with reduced side effects compared to traditional thyroid hormone treatments [].

Q4: Are there crystallographic studies on 3,5-Dinitro-L-tyrosine?

A: Yes, researchers have successfully determined the crystal structures of two distinct modifications of 3,5-Dinitro-L-tyrosine []. While the abstract doesn't provide specific details about these modifications or their implications, this structural information is potentially valuable for understanding the molecule's interactions at a molecular level and could be relevant for future drug design endeavors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。